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An In-Depth Technical Guide to CAS 1848242-58-9: A Dual PI3K/mTOR Inhibitor

Introduction

In the landscape of cellular signaling and drug discovery, the Phosphoinositide 3-kinase
(P13K)/mechanistic Target of Rapamycin (mTOR) pathway is a cornerstone of research,
governing fundamental processes such as cell growth, proliferation, survival, and metabolism.
Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer.
The compound identified by CAS number 1848242-58-9, commonly referred to as PIBKImMTOR
Inhibitor-2, has emerged as a critical research tool. It is a potent, synthetic small molecule
engineered to dually inhibit both PI3K and mTOR kinases.[1][2][3] This guide provides a
comprehensive technical overview of its chemical structure, mechanism of action, applications,
and relevant experimental protocols for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

PIBK/ImTOR Inhibitor-2 is a lab-synthesized compound, ensuring high purity and batch-to-
batch consistency essential for reproducible experimental outcomes.[1] Its core structure is
built around a complex heterocyclic system, which is detailed below.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b608691#bc-rfq
https://www.benchchem.com/product/b608691/docs?utm_src=pdf-body#cas-1848242-58-9-chemical-structure
https://www.benchchem.com/product/b608691/docs?utm_src=pdf-body#cas-1848242-58-9-chemical-structure
https://www.biosynth.com/p/YYC24258/1848242-58-9-pi3kmtor-inhibitor-2
https://www.selleckchem.com/products/pi3k-mtor-inhibitor-2.html
https://www.biochempartner.com/products/pi3k
https://www.benchchem.com/product/b608691/docs?utm_src=pdf-body#cas-1848242-58-9-chemical-structure
https://www.biosynth.com/p/YYC24258/1848242-58-9-pi3kmtor-inhibitor-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Structure

The molecular structure of CAS 1848242-58-9 is defined by the SMILES notation:
COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=0)CI)C=C2)NS(=0)(=0)C4=C(C=C(C=C4)F)F.
This can be visualized as follows:

Caption: 2D Chemical Structure of PIBKImTOR Inhibitor-2.

Physicochemical Data Summary
A compilation of the key properties of CAS 1848242-58-9 is presented below for quick

reference.
Property Value Source(s)
CAS Number 1848242-58-9 [L2215161[71[8][°]
Molecular Formula C20H13CIF2N404S [11[4]15]16]
Molecular Weight 478.86 g/mol [2][4]
Appearance Solid [5]
Solubilty DMSO: 96 mg/mL (200.47 -

mM)

Water: Insoluble [2]
Ethanol: Insoluble [2]
Purity >98% (typical) [2]
Storage Powder: 3 years at -20°C [2][4]
In solvent: 1 year at -80°C [2]

Mechanism of Action: Dual Pathway Blockade

The therapeutic and research potential of PIBKImTOR Inhibitor-2 stems from its function as a
potent, dual pan-PI3K/mTOR inhibitor.[2][3] It effectively blocks the catalytic activity of both
PI3K and mTOR kinases, which are critical nodes in the PISBK/AKT/mTOR signaling cascade.[1]
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This pathway is a primary regulator of cellular processes, and its inhibition can halt aberrant
cell growth and proliferation.[1]

The inhibitor demonstrates potent activity against multiple isoforms of PI3K as well as mTOR
itself, making it a "pan” inhibitor.

Biological Activity (ICso)

Target ICs0 (NM) Source(s)
PI3Ka 3.4 nM [10]
PI3KP 34 nM [10]
PI3K3 16.1 nM [10]
mTOR 4.7 nM [10]

ICso: The half maximal inhibitory concentration, a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

Signaling Pathway Inhibition

The PIBK/AKT/mTOR pathway is initiated by growth factor receptor activation, leading to the
recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn
activates downstream effectors like AKT. Activated AKT proceeds to modulate a host of cellular
processes and also activates the mTOR complex 1 (mMTORCL1). PI3BK/ImTOR Inhibitor-2
intervenes at the very top of this cascade.
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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Applications in Scientific Research

The dual-inhibition capability makes this compound an invaluable tool in multiple research
domains.[1]
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e Oncology Research: It is extensively used to study mechanisms of cancer progression and
to evaluate therapeutic strategies for overcoming resistance to other treatments.[1] Its
demonstrated antitumor activity makes it a compound of interest in preclinical studies.[2][10]

o Metabolic Disorders: The PISBK/mTOR pathway is central to metabolic regulation. This
inhibitor serves as a tool to dissect the complex signaling involved in diseases like diabetes.

» Neurodegenerative Diseases: Aberrant signaling through this pathway has been implicated
in various neurodegenerative conditions, and this inhibitor allows for the investigation of its
role in disease pathology.[1]

Experimental Protocols and Workflows

The following sections provide standardized, field-proven methodologies for the preparation
and application of CAS 1848242-58-9 in a research setting.

Preparation of Stock and Working Solutions

Rationale: Due to its poor aqueous solubility, the inhibitor must be dissolved in an appropriate
organic solvent to create a high-concentration stock solution, which can then be diluted into
aqueous buffers or cell culture media for experiments. Anhydrous DMSO is the solvent of
choice.

Protocol:

e Reconstitution: To prepare a 10 mM stock solution, add 2.088 mL of anhydrous DMSO to 10
mg of PI3BKImMTOR Inhibitor-2 powder (MW: 478.86 g/mol ).

e Solubilization: Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle
warming (37°C) for 5-10 minutes can aid this process.

o Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw
cycles. Store at -80°C for long-term stability (up to 1 year).[2]

o Working Solution: For cell-based assays, dilute the stock solution directly into the cell culture
medium to the desired final concentration immediately before use. Ensure the final DMSO
concentration does not exceed a level toxic to the cells (typically <0.5%).
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In Vitro Kinase Assay Workflow

Rationale: To validate the inhibitory activity of the compound against its targets (PI3K and
MTOR), a biochemical kinase assay is a standard approach. This workflow outlines the general

steps.

Preparation
1. Prepare Inh|b|to 2. Prepare Kinase 3. Prepare Substrate
Serial D|Iut|ons (PI3K or mTOR) & ATP Solution
Reaction

4. Mix & Incubate:
Inh|b|tor + Kinase

5. Initiate Reaction:
Add Substrate/ATP

v
(6. Stop Reaction)

Detection

7. Add Detection Reagent
(e.g., Luminescence)
8. Read Signal on
Plate Reader
9. Analyze Data:
Calculate IC50
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Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

CAS 1848242-58-9, or PIBK/ImTOR Inhibitor-2, is a highly specific and potent synthetic
molecule that serves as a cornerstone tool for investigating the PISK/AKT/mTOR signaling axis.
Its well-defined chemical structure, dual inhibitory mechanism, and commercial availability in
high purity make it an indispensable asset for researchers in oncology, metabolism, and
neurobiology. The protocols and data presented in this guide offer a robust framework for its
effective application in a laboratory setting, facilitating further discoveries into the complex roles
of the PIBK/mTOR pathway in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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